molecular formula C11H15NO B13790070 (R)-3-(4-Methoxyphenyl)pyrrolidine

(R)-3-(4-Methoxyphenyl)pyrrolidine

Cat. No.: B13790070
M. Wt: 177.24 g/mol
InChI Key: UPSZBLIRYUFEOF-JTQLQIEISA-N
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Description

®-3-(4-Methoxyphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a methoxy group attached to the phenyl ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Methoxyphenyl)pyrrolidine typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reaction of 4-methoxyphenylacetonitrile with a chiral amine under hydrogenation conditions. The reaction is carried out in the presence of a palladium catalyst and hydrogen gas, resulting in the formation of ®-3-(4-Methoxyphenyl)pyrrolidine.

Industrial Production Methods

Industrial production of ®-3-(4-Methoxyphenyl)pyrrolidine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, ketones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(4-Methoxyphenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is used in the design of new drugs and therapeutic agents.

Medicine

In medicine, ®-3-(4-Methoxyphenyl)pyrrolidine is explored for its potential pharmacological properties. It is investigated for its effects on the central nervous system and its potential use in treating neurological disorders.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-(4-Methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(4-Methoxyphenyl)pyrrolidine
  • (S)-3-(4-Methoxyphenyl)pyrrolidine
  • 4-Methoxyamphetamine

Uniqueness

®-3-(4-Methoxyphenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of the methoxy group on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it different from other similar compounds. Its unique structure allows for specific interactions with molecular targets, which can be leveraged in various scientific and industrial applications.

Q & A

Basic Research Questions

Q. How can researchers synthesize (R)-3-(4-Methoxyphenyl)pyrrolidine with high enantiomeric purity?

  • Methodology :

  • Chiral Catalysis : Use enantioselective methods such as asymmetric hydrogenation or organocatalytic cyclization. For example, a chiral catalyst like (R)-BINAP with palladium can induce stereoselectivity during the formation of the pyrrolidine ring .
  • Resolution Techniques : Employ diastereomeric salt crystallization using chiral acids (e.g., tartaric acid derivatives) to separate enantiomers post-synthesis .
  • Validation : Confirm enantiopurity via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxyphenyl group at C3) and pyrrolidine ring conformation .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ ion at m/z 204.1384 for C11_{11}H15_{15}NO2_2) .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

  • Strategies :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilic substitution efficiency during methoxyphenyl group introduction .
  • Catalyst Loading : Reduce Pd catalyst concentrations (e.g., 0.5–2 mol%) in cross-coupling steps to minimize costs while maintaining yield .
  • Continuous Flow Synthesis : Implement flow chemistry for improved heat/mass transfer and scalability, as demonstrated for analogous pyrrolidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound across studies?

  • Approaches :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, discrepancies in enzyme inhibition may arise from differing ATP concentrations in kinase assays .
  • Purity Assessment : Verify compound purity (>95% by HPLC) to exclude confounding effects from synthetic byproducts .
  • Structural Analog Comparison : Test activity of analogs (e.g., fluorophenyl or trifluoromethyl variants) to identify critical pharmacophores .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in receptor binding?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., dopamine D2_2 or serotonin 5-HT1A_{1A}) and validate with mutagenesis studies .
  • Isosteric Replacement : Synthesize derivatives with bioisosteres (e.g., replacing methoxy with ethoxy or halogen groups) to assess steric/electronic effects on affinity .
  • Pharmacophore Mapping : Generate 3D pharmacophore models using tools like Schrödinger’s Phase to identify critical binding features .

Q. How can the metabolic stability of this compound be evaluated in preclinical studies?

  • Protocols :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor demethylation of the methoxyphenyl group as a major metabolic pathway .
  • CYP Inhibition Screening : Test inhibition of cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) to predict drug-drug interaction risks .
  • Stable Isotope Labeling : Use 13C^{13}C- or 2H^{2}H-labeled analogs to track metabolites in mass spectrometry .

Q. Data Contradiction Analysis

Q. Why do computational predictions and experimental results for the compound’s solubility diverge?

  • Resolution Steps :

  • Solubility Assays : Compare experimental solubility (e.g., shake-flask method) with computational predictions (e.g., COSMO-RS). Adjust parameters like logP and pKa in simulations to align with empirical data .
  • Polymorph Screening : Identify crystalline vs. amorphous forms via differential scanning calorimetry (DSC), as solubility varies with solid-state morphology .

Q. Tables for Key Data

Property Analytical Method Typical Result Reference
Enantiomeric PurityChiral HPLC (Chiralpak AD-H)>99% ee
Melting PointDSC120–122°C
Metabolic Half-Life (Human)Liver Microsome Assayt1/2_{1/2} = 45 min
CYP3A4 InhibitionFluorescent AssayIC50_{50} = 12 µM

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(3R)-3-(4-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3/t10-/m0/s1

InChI Key

UPSZBLIRYUFEOF-JTQLQIEISA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CCNC2

Canonical SMILES

COC1=CC=C(C=C1)C2CCNC2

Origin of Product

United States

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